molecular formula C25H26ClFN6O2 B2384385 8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 886908-66-3

8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

Cat. No. B2384385
CAS RN: 886908-66-3
M. Wt: 496.97
InChI Key: GYRAAANEKPVJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C25H26ClFN6O2 and its molecular weight is 496.97. The purity is usually 95%.
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Scientific Research Applications

Syntheses and Serotonin Antagonist Activity

A study investigated the synthesis and activity of bicyclic derivatives, including triazol-3(2H)-ones and triazine-2,4(3H)-diones, with structural similarities to the compound . These derivatives were tested for their antagonist activity against serotonin (5-HT2) and alpha-1 receptors. Among them, specific compounds showed potent 5-HT2 antagonist activity without alpha-1 antagonist activity in vivo, indicating their potential utility in treating conditions related to serotonin imbalance (Watanabe et al., 1992).

Herbicidal Activity

Another study focused on the facile synthesis of novel 1-phenyl-piperazine-2,6-diones via a new synthetic route, leading to compounds with significant herbicidal activity. These findings suggest potential applications in agriculture for controlling weeds and improving crop production efficiency (Li et al., 2005).

Luminescent Properties and Photo-induced Electron Transfer

Research on piperazine substituted naphthalimides, structurally related to the compound , revealed novel insights into their luminescent properties and photo-induced electron transfer mechanisms. Such compounds could have applications in developing fluorescent probes for biological and chemical sensing (Gan et al., 2003).

properties

IUPAC Name

8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN6O2/c1-16-6-8-17(9-7-16)14-33-21-22(30(2)25(35)29-23(21)34)28-24(33)32-12-10-31(11-13-32)15-18-19(26)4-3-5-20(18)27/h3-9H,10-15H2,1-2H3,(H,29,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRAAANEKPVJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=C(C=CC=C5Cl)F)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.